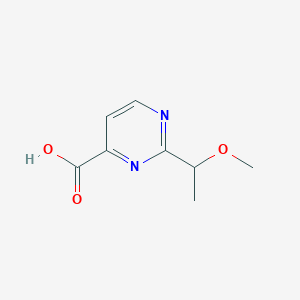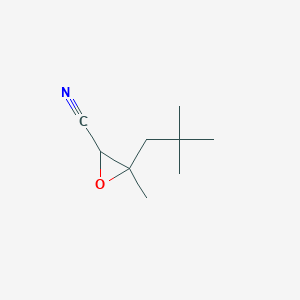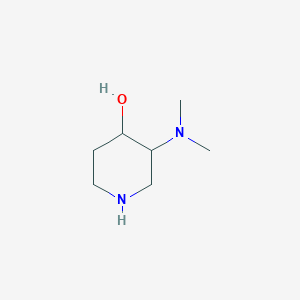
3-(Dimethylamino)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with dimethylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product .
Another approach involves the hydrogenation of 3-(dimethylamino)piperidin-4-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method provides a straightforward route to obtain this compound with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the overall yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)piperidin-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 3-(dimethylamino)piperidine, where the hydroxyl group is removed.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
Oxidation: 3-(Dimethylamino)piperidin-4-one
Reduction: 3-(Dimethylamino)piperidine
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
3-(Dimethylamino)piperidine: Lacks the hydroxyl group at the fourth position.
4-Piperidone: Contains a carbonyl group at the fourth position instead of a hydroxyl group.
Uniqueness
3-(Dimethylamino)piperidin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(dimethylamino)piperidin-4-ol |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-5-8-4-3-7(6)10/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
CWEOZAYREUYGGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


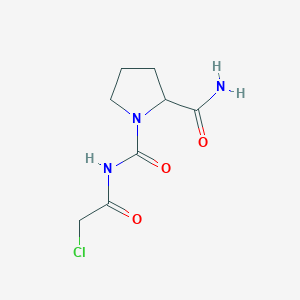
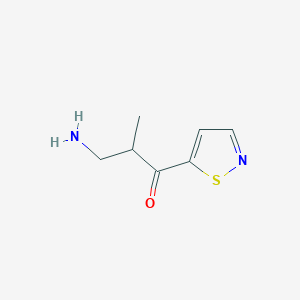

![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
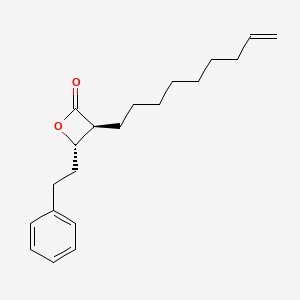
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
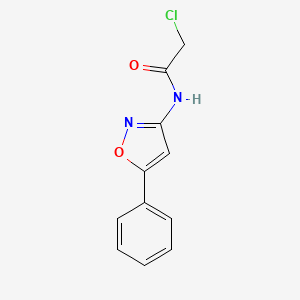
methanol](/img/structure/B13168953.png)

![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
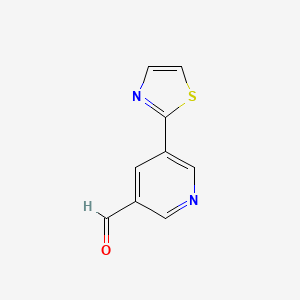
![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)
